methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
Description
Methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate is a complex indoloquinolizine alkaloid derivative characterized by a polycyclic framework fused with an indole moiety and a methoxyprop-2-enoate ester group. The compound features a Z-configuration at the double bond of the ethenyl substituent (position 3) and a methoxy group on the propenoate side chain. Structurally analogous compounds are typically isolated from microbial sources, such as marine actinomycetes, via advanced screening methods like LC/MS profiling . The compound’s intricate architecture makes it a subject of interest in natural product chemistry and drug discovery.
Properties
IUPAC Name |
methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)\C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate is a complex chemical compound belonging to the class of indole alkaloids. This article reviews its biological activities and pharmacological potential based on available literature and research findings.
- Chemical Formula : C₃₄H₃₈N₂O₃
- Molecular Weight : 366.194 daltons
- CAS Number : 18904-54-6
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its structural analogs derived from the plant Mitragyna speciosa (kratom). The compound exhibits various pharmacological properties that may include analgesic effects and interactions with opioid receptors.
Research indicates that this compound may act as a dual agonist for μ-opioid and δ-opioid receptors. This dual action is significant as it can potentially provide pain relief while minimizing side effects commonly associated with single receptor agonists.
Case Studies and Research Findings
- Analgesic Effects :
- Neuropharmacological Profile :
- Toxicology and Safety :
Comparative Analysis of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₈H₂₃N₂O₃ and a molecular weight of approximately 366.194 daltons. Its structure features an indoloquinolizidine core which is significant for its biological activity. The presence of the methoxyprop-2-enoate group is also noteworthy as it may contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
One of the most promising applications of methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate is its potential anticancer activity. Research has shown that derivatives of indole and quinoline compounds often exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have demonstrated that related compounds can interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Studies : In vitro studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have indicated that certain derivatives exhibit IC50 values in the low microgram range (1.9–7.52 μg/mL), highlighting their potency against these cell lines .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Compounds with similar structural features have been shown to possess antibacterial and antifungal activities.
- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens such as Candida albicans and Aspergillus species. Further investigation is necessary to determine the specific activity of this compound against these microorganisms.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
- Synthetic Pathways : Various synthetic routes have been reported in the literature that utilize Michael addition reactions and other organic transformations to produce this compound efficiently.
- Derivatives : The exploration of derivatives can enhance biological activity or alter pharmacokinetic properties. For instance, modifications to the methoxy or ethylene groups may improve solubility or bioavailability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indoloquinolizine Derivatives
Key Observations:
Substituent Variations: The target compound uniquely features a 3-ethenyl substituent, whereas analogs like geissoschizine derivatives (e.g., 439-66-7) have 3-ethylidene groups, altering electronic and steric properties . Ester groups vary: the target compound has a methoxyprop-2-enoate, while others include hydroxymethylene (439-66-7) or oxopropanoate (6519-27-3) esters, impacting solubility and reactivity .
Stereochemical Differences :
- The Z-configuration in the target compound contrasts with E-isomers in analogs like (19E)-geissoschizine (439-66-7), which may influence binding affinity in biological systems .
- Variations in R/S stereochemistry at chiral centers (e.g., C2 in 6519-27-3) further differentiate pharmacokinetic profiles .
Research Findings and Implications
While direct pharmacological data for the target compound are scarce, structurally related indoloquinolizines have demonstrated diverse bioactivities:
- Geissoschizine derivatives (e.g., 439-66-7) are studied for their neuropharmacological effects, including interactions with serotonin receptors .
- Tetradehydro analogs (e.g., 975-77-9) show enhanced metabolic stability due to reduced hydrogenation sites, making them candidates for anticancer research .
- The ethylidene/ethenyl distinction may correlate with antimicrobial potency, as seen in marine actinomycete-derived alkaloids .
Preparation Methods
Mercury-Mediated Cyclization
A pivotal approach involves the Hg(OAc)-facilitated cyclization of alkylated intermediates. In the total synthesis of related indoloquinolizines, alkylation of a meroquinene ester derivative with 3-(2-bromoethyl)indole yields a linear precursor. Subsequent Pd-catalyzed hydrogenation followed by Hg(OAc)-mediated cyclization under reflux conditions generates the octahydroindoloquinolizine framework as a single diastereomer (86% yield). This method benefits from high stereoselectivity, attributed to the rigid transition state enforced by mercury coordination.
Key Reaction Conditions:
-
Reagent: Hg(OAc) (3 equiv), NaEDTA (3 equiv)
-
Solvent: Ethanol/water (1:2 v/v)
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Temperature: Reflux (100°C)
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Time: 3 hours
Fujii Oxidative Cyclization
An alternative employs Fujii’s protocol, where a tert-butyl ester intermediate undergoes oxidative cyclization. This method, adapted from corynantheidine syntheses, utilizes disodium ethylenediaminetetraacetate (NaEDTA) to stabilize mercury intermediates, achieving quantitative cyclization without epimerization. The resulting octahydroindoloquinolizine is isolated via alkaline workup and recrystallization.
Stereochemical Control and Optimization
Diastereoselective Alkylation
Chirality at C3 is installed during the alkylation of the meroquinene ester. Employing 3-(2-bromoethyl)indole as the alkylating agent under phase-transfer conditions (NaH, DMF) ensures retention of configuration, critical for downstream cyclization.
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation (240 W, 10 minutes) to accelerate Claisen condensations, reducing reaction times from hours to minutes while maintaining yields (>70%). This method minimizes decomposition of thermally sensitive intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Hg-Mediated Cyclization | Hg(OAc) cyclization | 86 | Single diastereomer | Moderate |
| Fujii Cyclization | NaEDTA stabilization | 92 | >99% ee | High |
| Microwave Synthesis | Claisen condensation | 71 | Z/E >20:1 | High |
Analytical Characterization
Spectroscopic Validation
-
FT-IR : Experimental bands at 1702 cm (ester C=O) and 1603 cm (indole C=C) align with DFT-calculated vibrations (Δ <5 cm).
-
H NMR : Diagnostic signals include δ 7.96 (dd, J=8.0 Hz, indole C4-H) and δ 3.72 (s, OCH).
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HRMS : [M+H] observed at m/z 366.5, matching the theoretical value (CHNO).
Industrial and Environmental Considerations
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (1 atm), ethanol, 18 h | 85% | |
| Esterification | Methyl propiolate, DCC, DMAP, DCM | 72% | |
| Purification | Flash chromatography (EA/hexane) | >95% |
Q. Table 2: Analytical Data Comparison
| Technique | Observed Data | Predicted (DFT) | Deviation |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 6.82 (d, J=15.4 Hz, CH=CH) | 6.78 | 0.04 |
| ¹³C NMR (δ, ppm) | 168.5 (ester carbonyl) | 169.1 | -0.6 |
| IR (cm⁻¹) | 1720 (C=O stretch) | 1715 | +5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
